Lipophilicity & Rotatable Bonds vs. Unsubstituted Scaffold
The presence of the 5-isobutyl substituent in 5-isobutyl-1H-pyrazol-3-amine increases calculated lipophilicity (LogP = 1.59) relative to the unsubstituted 3-aminopyrazole scaffold, which lacks this hydrophobic alkyl chain . The compound contains two rotatable bonds, reflecting the isobutyl side chain's conformational flexibility, whereas unsubstituted 3-aminopyrazole has zero rotatable bonds beyond the exocyclic amine . This difference in physicochemical profile directly impacts membrane permeability potential and target binding site occupancy characteristics, establishing this compound as a distinct building block selection for medicinal chemistry campaigns requiring specific LogP windows .
Unsubstituted core: estimated LogP −0.2 to 0.0, 0 rotatable bonds
Δ LogP ≈ +1.6 to +1.8 units; Δ Rotatable Bonds = +2
| Evidence Dimension | Calculated lipophilicity (LogP) and rotatable bond count |
|---|---|
| Target Compound Data | LogP = 1.59; Rotatable Bonds = 2 |
| Comparator Or Baseline | 3-Aminopyrazole (unsubstituted): LogP ≈ -0.2 to 0.0 (estimated based on pyrazole core); Rotatable Bonds = 0 (exocyclic amine only) |
| Quantified Difference | Δ LogP ≈ +1.6 to +1.8 units; Δ Rotatable Bonds = +2 |
| Conditions | Calculated LogP using commercial cheminformatics algorithms; structural comparison based on molecular formula analysis |
Why This Matters
The >1.5 LogP unit increase relative to unsubstituted 3-aminopyrazole translates to approximately 30-fold higher theoretical membrane partitioning, a critical differentiator for researchers selecting scaffolds for cell-permeable probe development.
